![molecular formula C9H8O2S2 B2616794 4,6-Dimethylthieno[3,4-b]thiophene-2-carboxylic acid CAS No. 2241141-24-0](/img/structure/B2616794.png)

4,6-Dimethylthieno[3,4-b]thiophene-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

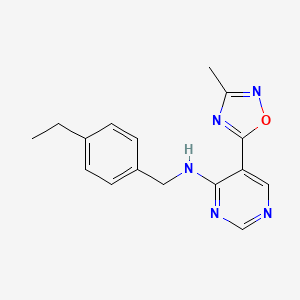

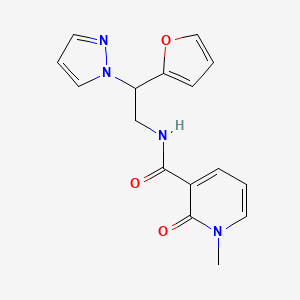

“4,6-Dimethylthieno[3,4-b]thiophene-2-carboxylic acid” is an organic compound with the CAS Number: 2241141-24-0 . It has a molecular weight of 212.29 . The structure of this compound contains a sulfur-containing heterocycle and a carboxylic acid functional group .

Molecular Structure Analysis

The InChI code for “4,6-Dimethylthieno[3,4-b]thiophene-2-carboxylic acid” is1S/C9H8O2S2/c1-4-6-3-7 (9 (10)11)13-8 (6)5 (2)12-4/h3H,1-2H3, (H,10,11) . This indicates the molecular structure of the compound. It has a relatively high melting and boiling point and can be dissolved in some organic solvents, such as ethanol and dichloromethane .

Scientific Research Applications

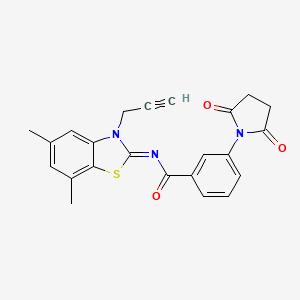

- 4,6-Dimethylthieno[3,4-b]thiophene-2-carboxylic acid serves as an intermediate in organic synthesis. Researchers use it to create more complex molecules, especially those containing thiophene or related heterocycles .

- In drug development, this compound plays a crucial role as a building block. It contributes to the synthesis of novel pharmaceuticals by providing a versatile platform for chemical modifications .

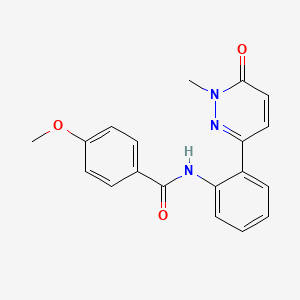

- Thiophene derivatives, including this compound, have gained attention due to their semiconducting properties. Researchers explore their use in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The unique structure of 4,6-dimethylthieno[3,4-b]thiophene-2-carboxylic acid makes it an interesting candidate for these applications .

- Organic solar cells (OSCs) rely on organic semiconductors to convert sunlight into electricity. Researchers investigate the incorporation of this compound into OSCs to enhance their efficiency and stability .

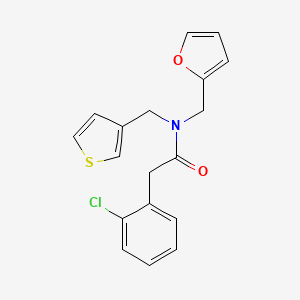

- The conjugated system in 4,6-dimethylthieno[3,4-b]thiophene-2-carboxylic acid makes it suitable for chemical sensing applications. It could be used as a sensing material for detecting specific analytes, such as gases or ions .

- Researchers explore the self-assembly properties of thiophene derivatives. This compound may participate in supramolecular interactions, leading to the formation of functional nanostructures or coordination complexes .

Organic Synthesis Intermediates

Pharmaceutical Intermediates

Materials Science and Optoelectronics

Photovoltaic Devices

Chemical Sensors

Supramolecular Chemistry

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of 4,6-Dimethylthieno[3,4-b]thiophene-2-carboxylic acid are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .

Mode of Action

As research progresses, it is expected that more information about how this compound interacts with its targets will become available .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4,6-Dimethylthieno[3,4-b]thiophene-2-carboxylic acid are currently under investigation. These properties will have a significant impact on the bioavailability of the compound, influencing how much of the drug reaches its target sites in the body .

Result of Action

As research progresses, it is expected that more information about the specific effects of this compound will become available .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4,6-Dimethylthieno[3,4-b]thiophene-2-carboxylic acid. Factors such as temperature, pH, and the presence of other chemicals can affect how this compound interacts with its targets .

properties

IUPAC Name |

4,6-dimethylthieno[2,3-c]thiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2S2/c1-4-6-3-7(9(10)11)13-8(6)5(2)12-4/h3H,1-2H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHHDPBDSCYVCTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(SC2=C(S1)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dimethylthieno[3,4-b]thiophene-2-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[(dibenzylamino)methyl]-7-[(2,4-dichlorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2616711.png)

![[3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2616713.png)

![[3,3'-Bipyridin]-5-ylmethanamine trihydrochloride](/img/structure/B2616723.png)

![5-(4-fluorobenzyl)-N-(4-methoxybenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2616725.png)

![N-(2,4-dimethylphenyl)-2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2616729.png)

![2,8,10-trimethyl-N-(m-tolyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2616730.png)